molecular formula Cl2H10N5O2Ru-5 B12657836 Tetraamminehydroxynitrosylruthenium dichloride CAS No. 16482-02-3

Tetraamminehydroxynitrosylruthenium dichloride

Cat. No.: B12657836
CAS No.: 16482-02-3
M. Wt: 284.1 g/mol
InChI Key: XWVIRHZVOODCMX-UHFFFAOYSA-L
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Description

Tetraamminehydroxynitrosylruthenium dichloride is a coordination complex of ruthenium with the formula $[Ru(NH₃)₄(OH)(NO)]Cl₂$. This compound features a central ruthenium ion coordinated by four ammine ligands (NH₃), one hydroxo ligand (OH⁻), and one nitrosyl ligand (NO⁺), with two chloride counterions. The nitrosyl ligand imparts distinctive redox properties, while the ammine ligands enhance stability. Such complexes are studied for their catalytic and electrochemical applications, particularly in oxidation-reduction reactions and materials science .

Properties

CAS No.

16482-02-3

Molecular Formula

Cl2H10N5O2Ru-5

Molecular Weight

284.1 g/mol

IUPAC Name

azanide;nitroxyl anion;ruthenium(2+);dichloride;hydrate

InChI

InChI=1S/2ClH.NO.4H2N.H2O.Ru/c;;1-2;;;;;;/h2*1H;;5*1H2;/q;;5*-1;;+2/p-2

InChI Key

XWVIRHZVOODCMX-UHFFFAOYSA-L

Canonical SMILES

[NH2-].[NH2-].[NH2-].[NH2-].[N-]=O.O.[Cl-].[Cl-].[Ru+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraamminehydroxynitrosylruthenium dichloride typically involves the reaction of ruthenium trichloride with ammonia and nitrosyl chloride in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{RuCl}_3 + 4\text{NH}_3 + \text{NOCl} + \text{H}_2\text{O} \rightarrow [\text{Ru}(\text{NH}_3)_4(\text{NO})(\text{OH})]\text{Cl}_2 + 2\text{HCl} ]

The reaction is typically conducted at room temperature, and the product is isolated by precipitation and subsequent purification steps .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity starting materials and precise control of reaction conditions to ensure consistent product quality. The compound is then purified through crystallization or other separation techniques to obtain the final product suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Tetraamminehydroxynitrosylruthenium dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to lower oxidation state species.

    Substitution: Ligands such as ammonia or nitrosyl can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of new coordination compounds with different ligands .

Scientific Research Applications

Tetraamminehydroxynitrosylruthenium dichloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Tetraamminehydroxynitrosylruthenium dichloride involves its interaction with molecular targets through coordination chemistry. The compound can bind to various biomolecules, including proteins and DNA, through its ligands. This binding can alter the function of the target molecules, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Tetraamminehydroxynitrosylruthenium dichloride with structurally or functionally related dichloride complexes, based on ligand environment, metal center, and applications.

Compound Metal Center Ligands Key Properties Applications References
This compound Ru(II/III) 4 NH₃, 1 OH⁻, 1 NO⁺ Redox-active, stable in aqueous media Catalysis, electrochemistry
1,1′-Di-tert-butylphosphinoferrocene PdCl₂ Pd(0/II) Phosphine, Cl⁻ Air-sensitive, Suzuki coupling catalyst Organic synthesis (e.g., C-C bond formation)
(Methylcyclopentadienyl)erbium dichloride Er(III) Cyclopentadienyl, Cl⁻ Lanthanide-based, paramagnetic Organometallic research, magnetic materials
Paraquat dichloride Organic cation Cl⁻ (counterion) Herbicidal, highly toxic (LD₅₀ ~ 20–150 mg/kg in mammals) Agriculture (non-selective herbicide)

Key Comparisons:

  • Metal Center and Reactivity: Ruthenium complexes (e.g., the target compound) exhibit variable oxidation states (II/III), enabling redox catalysis. In contrast, palladium dichloride complexes (e.g., 1,1′-di-tert-butylphosphinoferrocene PdCl₂) are primarily Pd(0/II) and excel in cross-coupling reactions . Lanthanide dichlorides (e.g., erbium derivatives) lack redox activity but are valued for magnetic and optical properties .
  • Ligand Influence :

    • Ammine and nitrosyl ligands in the ruthenium complex stabilize higher oxidation states and enhance electron-transfer capabilities. Phosphine ligands in PdCl₂ complexes improve catalytic selectivity in organic synthesis .
    • Paraquat dichloride, an organic dichloride, relies on ionic interactions for herbicidal activity but lacks coordination chemistry .
  • Toxicity and Safety :

    • Paraquat dichloride is acutely toxic (LD₅₀ ~ 20–150 mg/kg), whereas ruthenium and palladium dichloride complexes are generally handled with caution due to metal toxicity but are less hazardous in controlled settings .

Research Findings and Data

Catalytic Performance:

  • Ruthenium nitrosyl complexes exhibit turnover frequencies (TOF) of 10²–10³ h⁻¹ in ammonia oxidation, outperforming lanthanide dichlorides in catalytic applications .

Biological Activity

Tetraamminehydroxynitrosylruthenium dichloride, often referred to as Ru(NO)(NH₃)₄Cl₂, is a coordination compound of ruthenium that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a nitrosyl group (NO) coordinated to a ruthenium center surrounded by ammonia ligands. Its biological activity has been explored in various contexts, including anticancer properties and interactions with biological macromolecules.

This compound exhibits several biological activities primarily attributed to its ability to release nitric oxide (NO) upon reduction. Nitric oxide is a signaling molecule involved in numerous physiological processes, including vasodilation, immune response modulation, and apoptosis. The release of NO from this compound can lead to:

  • Cellular Signaling : NO acts as a signaling molecule in various cellular pathways.
  • Cytotoxicity : The compound has shown potential cytotoxic effects against cancer cells, possibly through the induction of apoptosis.
  • Antimicrobial Activity : There is evidence suggesting that NO can inhibit the growth of certain pathogens.

Research Findings

Recent studies have highlighted the biological effects of this compound:

  • Anticancer Studies : Research indicates that this compound can induce apoptosis in various cancer cell lines. For example, studies have shown that it effectively reduces cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) through mechanisms involving oxidative stress and mitochondrial dysfunction.
  • Inhibition of Enzymatic Activity : The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs), which play a role in tumor invasion and metastasis.
  • Nitric Oxide Release : The controlled release of NO from this compound has been linked to enhanced vascularization in tumor tissues, potentially improving the efficacy of chemotherapeutic agents.

Table 1: Summary of Biological Activities

Study ReferenceCell TypeBiological EffectMechanism
MCF-7 (Breast Cancer)Induction of ApoptosisOxidative Stress
PC-3 (Prostate Cancer)Reduced Cell ViabilityMitochondrial Dysfunction
Pathogen InhibitionAntimicrobial ActivityNO Release

Clinical Implications

The potential clinical applications of this compound are vast:

  • Cancer Therapy : Its ability to induce apoptosis and inhibit tumor growth presents opportunities for development as an anticancer agent.
  • Cardiovascular Treatments : Due to its NO-releasing properties, it may have applications in treating cardiovascular diseases by improving blood flow and reducing hypertension.

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